![molecular formula C9H10N4S B1605208 4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine CAS No. 364334-94-1](/img/structure/B1605208.png)
4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine
Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 only.
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as 1H-NMR, 13C-NMR, and IR . For example, the 1H-NMR data shows peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its use as an inhibitor in the human cyclin-dependent kinase 2 complex .Scientific Research Applications
Antimicrobial Agents
The thiazole ring present in the compound is known for its antimicrobial properties. Research has indicated that derivatives of this compound can be effective against a range of microbial pathogens, including Bacillus subtilis , Escherichia coli , Staphylococcus aureus , Candida albicans , and Aspergillus niger . This makes it a potential candidate for developing new antimicrobial drugs.
Drug Discovery
In drug discovery, this compound serves as a scaffold for the synthesis of various small molecules. Its ability to bind with cyclin-dependent kinase 2 (CDK2), a crucial regulator of cell cycle progression, is particularly noteworthy . This interaction can be harnessed to create drugs that control cell growth, which is especially relevant in diseases characterized by uncontrolled cell proliferation.
Pharmacological Studies
The compound’s interaction with human enzymes and receptors also makes it a subject of interest in pharmacological studies. Understanding its mechanism of action can lead to insights into how similar compounds can modulate biological pathways and processes .
Chemical Taxonomy
From a chemical taxonomy perspective, this compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Studying its structure and properties can contribute to the broader understanding of this class of compounds, which includes many biologically active molecules.
Bioactive Molecule Synthesis
The synthesis of bioactive molecules often requires building blocks with specific properties. This compound, with its thiazole core, can be modified to produce molecules with desired biological activities, such as antimicrobial, antifungal, or anticancer properties .
Mechanistic Studies
Understanding the mechanism of action of this compound can provide valuable insights into cellular processes. For example, its effect on cyclin-A2 and cyclin-dependent kinase 2 can reveal details about cell cycle regulation and potential points of therapeutic intervention .
Future Directions
properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5-8(14-6(2)12-5)7-3-4-11-9(10)13-7/h3-4H,1-2H3,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFDMGIBHFQWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332264 | |
Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine | |
CAS RN |
364334-94-1 | |
Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364334941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIMIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTZ47MG2A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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